Cas no 2098136-52-6 (1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol)
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Chemical and Physical Properties
Names and Identifiers
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- AKOS026724788
- F2198-6297
- 2098136-52-6
- 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
- 2-cyclopentyl-5-pyridin-4-yl-1H-pyrazol-3-one
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- Inchi: 1S/C13H15N3O/c17-13-9-12(10-5-7-14-8-6-10)15-16(13)11-3-1-2-4-11/h5-9,11,15H,1-4H2
- InChI Key: BIRNILCQLICHPN-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CN=CC=2)NN1C1CCCC1
Computed Properties
- Exact Mass: 229.121512110g/mol
- Monoisotopic Mass: 229.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 45.2Ų
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C152211-100mg |
1-cyclopentyl-3-(pyridin-4-yl)-1h-pyrazol-5-ol |
2098136-52-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C152211-500mg |
1-cyclopentyl-3-(pyridin-4-yl)-1h-pyrazol-5-ol |
2098136-52-6 | 500mg |
$ 320.00 | 2022-06-06 | ||
| TRC | C152211-1g |
1-cyclopentyl-3-(pyridin-4-yl)-1h-pyrazol-5-ol |
2098136-52-6 | 1g |
$ 475.00 | 2022-06-06 | ||
| Life Chemicals | F2198-6297-0.25g |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
2098136-52-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-6297-0.5g |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
2098136-52-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-6297-1g |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
2098136-52-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-6297-2.5g |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
2098136-52-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-6297-5g |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
2098136-52-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-6297-10g |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
2098136-52-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Research Brief on 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol (CAS: 2098136-52-6): Recent Advances and Applications
The compound 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol (CAS: 2098136-52-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a versatile scaffold in kinase inhibitor development. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low micromolar range. The pyrazole core, coupled with the pyridine and cyclopentyl moieties, contributes to its binding affinity and selectivity, making it a promising candidate for anticancer drug development.
Structural-activity relationship (SAR) studies have revealed that the hydroxyl group at the 5-position of the pyrazole ring plays a critical role in hydrogen bonding interactions with kinase ATP-binding sites. Modifications at this position, as reported in a recent Bioorganic & Medicinal Chemistry Letters paper, significantly alter the compound's inhibitory profile against various kinase targets. The cyclopentyl group appears to enhance membrane permeability while maintaining favorable pharmacokinetic properties.
Beyond kinase inhibition, emerging research suggests potential applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience identified this compound as a modulator of α-synuclein aggregation, showing dose-dependent inhibition of fibril formation in Parkinson's disease models. The pyridine nitrogen's ability to coordinate metal ions may contribute to this neuroprotective effect by chelating redox-active metals involved in oxidative stress pathways.
Synthetic approaches to 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol have been optimized in recent years. A notable advancement published in Organic Process Research & Development describes a scalable, one-pot procedure with improved yield (78%) and purity (>99%) using microwave-assisted cyclization. This methodological improvement addresses previous challenges in large-scale production, facilitating further preclinical evaluation.
Pharmacokinetic studies in rodent models demonstrate favorable parameters, including oral bioavailability of 42% and a plasma half-life of 3.2 hours. The compound shows good blood-brain barrier penetration, supporting its potential CNS applications. Metabolite identification studies indicate primary hepatic clearance via CYP3A4-mediated oxidation of the cyclopentyl ring, with no detected toxic metabolites in current assays.
Ongoing research directions include structural optimization to improve selectivity profiles and the development of prodrug strategies to enhance solubility. Several patent applications filed in 2024 suggest growing commercial interest, particularly in oncology and neurology indications. The compound's versatility as a chemical probe continues to reveal new biological targets, positioning it as a valuable tool compound for both academic and industrial research.
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